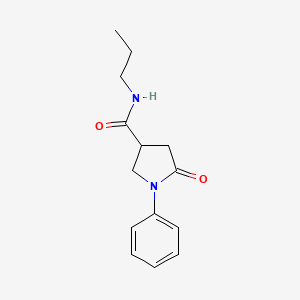
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide
Descripción general
Descripción
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide, also known as Prolintane, is a synthetic compound that belongs to the family of pyrrolidine derivatives. It was first synthesized in the 1950s and has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide works by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This mechanism of action is similar to that of other drugs used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Biochemical and Physiological Effects:
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has been shown to increase alertness, cognitive performance, and physical endurance. It has also been shown to decrease appetite and promote weight loss. However, prolonged use of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has been associated with adverse effects such as insomnia, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide in lab experiments include its ability to increase dopamine and norepinephrine levels, which can be useful in studying the mechanisms of these neurotransmitters. However, the limitations of using 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide include its potential for abuse and its adverse effects on the central nervous system.
Direcciones Futuras
There are several future directions for research on 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide. One area of interest is the development of new drugs based on the structure of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide that have fewer adverse effects. Another area of interest is the study of the long-term effects of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide on the central nervous system. Finally, research could focus on the potential therapeutic applications of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide in the treatment of ADHD and other neurological disorders.
Aplicaciones Científicas De Investigación
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has been widely used in scientific research as a tool to study the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal.
Propiedades
IUPAC Name |
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHMHMBTMZRNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline](/img/structure/B4288850.png)


![2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4288883.png)
![2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4288888.png)
![ethyl 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]thio}propanoate](/img/structure/B4288893.png)
![ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate](/img/structure/B4288894.png)
![6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile](/img/structure/B4288897.png)
![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4288907.png)
![2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4288918.png)
![diethyl {[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}malonate](/img/structure/B4288925.png)
![N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4288926.png)
![(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[(benzoylamino)(phenyl)acetate]](/img/structure/B4288930.png)